Decyl oleate
Overview
Description
Decyl oleate is an ester formed from decyl alcohol and oleic acid. It is widely used in the cosmetic industry due to its excellent emollient properties, which help to soften and smooth the skin. The chemical formula of this compound is C({20})H({40})O(_{2}), and it is known for its lightweight, non-greasy texture, making it a popular ingredient in skincare and haircare products .
Mechanism of Action
- Decyl oleate is a chemical compound commonly used in cosmetics and other applications. Its primary role is to soften and smooth the skin, delivering suppleness and palpable elasticity upon touch .
- This compound functions as a lubricant, creating a light and non-greasy barrier on the skin. This barrier aids in preventing moisture loss, making it a sought-after ingredient in formulations designed to maintain skin hydration .
Target of Action
Mode of Action
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyl oleate is typically synthesized through the esterification of oleic acid with decyl alcohol. The reaction involves mixing oleic acid and decyl alcohol to form a premix, followed by the addition of a catalyst. The mixture is then heated to a temperature range of 160-280°C and allowed to react for 2-12 hours. This process results in the formation of this compound with high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure consistent product quality. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, helps to accelerate the reaction and improve the overall efficiency .
Chemical Reactions Analysis
Types of Reactions: Decyl oleate primarily undergoes oxidation reactions due to the presence of the unsaturated oleic acid moiety. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of decyl alcohol and oleic acid .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or ozone.
Hydrolysis: Acidic or basic hydrolysis of this compound can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed:
Scientific Research Applications
Decyl oleate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a model compound in studies of esterification and oxidation reactions.
- Employed in the synthesis of other esters and as a solvent in various chemical reactions .
Biology:
- Investigated for its role in enhancing the permeability of biological membranes.
- Studied for its potential use in drug delivery systems due to its biocompatibility and ability to improve the stability of active pharmaceutical ingredients .
Medicine:
- Explored as a component in topical formulations for its emollient properties.
- Potential use in vaccine formulations to improve the stability and efficacy of vaccines .
Industry:
- Widely used in the cosmetic industry as an emollient in skincare and haircare products.
- Utilized in the production of lubricants and as an additive in textile and leather processing .
Comparison with Similar Compounds
Isodecyl oleate: Similar in structure and function, but with a branched decyl chain.
Methyl oleate: An ester of oleic acid and methanol, used in similar applications but with different physical properties.
Ethylhexyl palmitate: Another ester used in cosmetics, known for its emollient properties and lightweight texture.
Uniqueness of this compound: this compound stands out due to its excellent spreadability and non-greasy feel, making it particularly suitable for formulations that require a luxurious sensory experience. Its ability to enhance the texture and feel of cosmetic products while providing effective skin conditioning sets it apart from other similar compounds .
Properties
IUPAC Name |
decyl (Z)-octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-22-24-26-28(29)30-27-25-23-21-12-10-8-6-4-2/h15-16H,3-14,17-27H2,1-2H3/b16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASYSVUEVMOWPL-NXVVXOECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1029259 | |
Record name | 9-Octadecenoic acid (9Z)-, decyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1029259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 9-Octadecenoic acid (9Z)-, decyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3687-46-5 | |
Record name | Decyl oleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3687-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decyl 9-octadecenoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Octadecenoic acid (9Z)-, decyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9-Octadecenoic acid (9Z)-, decyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1029259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decyl oleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.892 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DECYL OLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGR06DO97T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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